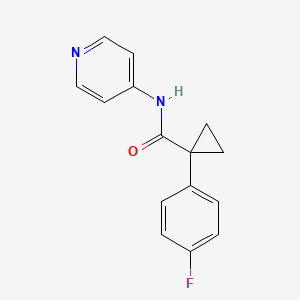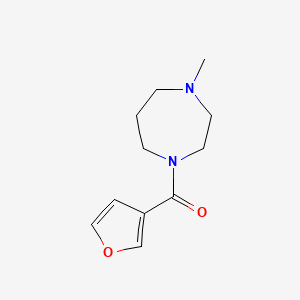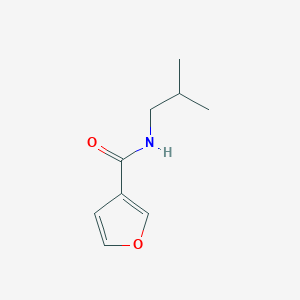
1-(4-fluorophenyl)-N-pyridin-4-ylcyclopropane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-fluorophenyl)-N-pyridin-4-ylcyclopropane-1-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as 'FLY' and has been shown to have a range of biochemical and physiological effects. In
Wirkmechanismus
FLY acts as a positive allosteric modulator of the α4β2 nicotinic acetylcholine receptor. This receptor is found in the brain and is involved in regulating the release of neurotransmitters such as dopamine and serotonin. FLY enhances the activity of this receptor, leading to increased neurotransmitter release and subsequent effects on mood and behavior.
Biochemical and Physiological Effects:
FLY has been shown to have a range of biochemical and physiological effects. It has been shown to enhance the release of dopamine and serotonin, which are neurotransmitters involved in regulating mood and behavior. FLY has also been shown to increase the activity of the prefrontal cortex, which is involved in decision-making and impulse control. FLY has been shown to have anxiolytic and antidepressant effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using FLY in lab experiments is its selectivity for the α4β2 nicotinic acetylcholine receptor. This allows for more targeted studies of the effects of this receptor on neurotransmitter release and behavior. However, FLY has also been shown to have limitations in terms of its stability and solubility, which can make it difficult to work with in lab experiments.
Zukünftige Richtungen
There are several future directions for research on FLY. One area of focus is the development of more stable and soluble analogs of FLY that can be used in lab experiments. Another area of focus is the study of the effects of FLY on other neurotransmitter systems, such as the GABAergic and glutamatergic systems. Additionally, further research is needed to fully understand the potential therapeutic applications of FLY in the treatment of neurological disorders.
Synthesemethoden
The synthesis of FLY involves the reaction of 4-fluorobenzaldehyde with 4-pyridinecarboxaldehyde in the presence of sodium borohydride. The resulting intermediate is then reacted with cyclopropanecarbonyl chloride to yield FLY. This synthesis method has been optimized to produce high yields of FLY with high purity.
Wissenschaftliche Forschungsanwendungen
FLY has been studied extensively in the field of neuroscience and has shown potential applications in the treatment of neurological disorders such as depression, anxiety, and addiction. FLY has been shown to act as a selective agonist for the α4β2 nicotinic acetylcholine receptor, which is involved in regulating the release of neurotransmitters such as dopamine and serotonin. FLY has also been shown to have anxiolytic and antidepressant effects in animal models.
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-N-pyridin-4-ylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O/c16-12-3-1-11(2-4-12)15(7-8-15)14(19)18-13-5-9-17-10-6-13/h1-6,9-10H,7-8H2,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWWIKLKCEOVPDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)NC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B7503688.png)



![[4-[(2-Chlorophenyl)methoxy]-3,5-diiodophenyl]methanol](/img/structure/B7503740.png)

![(4-Hydroxypiperidin-1-yl)-[3-(methoxymethyl)phenyl]methanone](/img/structure/B7503758.png)

![N-[(2-bromophenyl)methyl]-N-methylfuran-3-carboxamide](/img/structure/B7503769.png)
![N-methyl-N-[(2-methylphenyl)methyl]furan-3-carboxamide](/img/structure/B7503771.png)
![N-methyl-N-[(4-methylphenyl)methyl]furan-3-carboxamide](/img/structure/B7503786.png)

![[4-(4-Aminoquinazolin-2-yl)piperazin-1-yl]-phenylmethanone](/img/structure/B7503799.png)
